molecular formula C12H22O6 B1345476 Bis(2-methylpropyl) 2,3-dihydroxybutanedioate CAS No. 4054-82-4

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate

Cat. No. B1345476
CAS RN: 4054-82-4
M. Wt: 262.3 g/mol
InChI Key: ONZOGXRINCURBP-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate, also known as diisobutyl 2,3-dihydroxysuccinate, is a chemical compound with the molecular formula C12H22O6 . It has a molecular weight of 262.30 g/mol .


Molecular Structure Analysis

The InChI representation of Bis(2-methylpropyl) 2,3-dihydroxybutanedioate is InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3 . Its canonical SMILES representation is CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O .


Physical And Chemical Properties Analysis

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate has a molecular weight of 262.30 g/mol . It has a XLogP3 value of 1.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has 9 rotatable bonds . Its exact mass and monoisotopic mass are both 262.14163842 g/mol . Its topological polar surface area is 93.1 Ų . It has 18 heavy atoms .

Scientific Research Applications

1. Molecular Structure and Interaction Analysis

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate and related compounds have been analyzed for their molecular structure and interactions. Studies have focused on the preparation, characterization, and crystal structure of related compounds, revealing that their molecular packing in crystal structures is stabilized through hydrogen bonding interactions. For instance, compounds such as Bis[2-N(methyleneimino)ethylbutanoate] have been isolated and characterized using techniques like single crystal XRD analyses and thermal decomposition kinetics, providing insights into their molecular behavior and stability (Jeseentharani et al., 2010).

2. Applications in Catalytic Asymmetric Hydrogenation

There are studies on the use of compounds structurally similar to Bis(2-methylpropyl) 2,3-dihydroxybutanedioate in catalytic asymmetric hydrogenation. For example, research on homogeneous asymmetric hydrogenation of dehydroamino acids by rhodium-diene complexes of chiral ligands has been reported, demonstrating the versatility of related compounds in both organic and aqueous solvents and providing a detailed investigation of solvent and substituent effects (Tóth et al., 1990).

3. Investigations in Solvent Effects and Solubility

The solubility of gases like n-butane and 2-methylpropane in ionic liquids related to Bis(2-methylpropyl) 2,3-dihydroxybutanedioate has been measured, providing insights into the solubility patterns and molecular dynamics in different environments. This research contributes to understanding the interactions and structural analysis of such compounds in various solvents (Pison et al., 2015).

4. Role in Bioremediation and Environmental Applications

Studies have also explored the potential role of compounds structurally similar to Bis(2-methylpropyl) 2,3-dihydroxybutanedioate in bioremediation processes. For instance, the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, indicating the relevance of these compounds in addressing environmental pollutants (Chhaya & Gupte, 2013).

5. Impact on Metabolism and Biological Activities

Research has delved into the metabolic pathways and biological activities related to compounds similar to Bis(2-methylpropyl) 2,3-dihydroxybutanedioate. Investigations include metabolic studies on Bisphenol A by liver microsomes and the characterization of new metabolites, highlighting the compound's interaction with biological systems and potential cytotoxicity mechanisms (Jaeg et al., 2004).

properties

IUPAC Name

bis(2-methylpropyl) 2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZOGXRINCURBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942675
Record name Bis(2-methylpropyl) 2,3-dihydroxybutanedioate
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

4054-82-4, 2050-63-7
Record name 1,4-Bis(2-methylpropyl) 2,3-dihydroxybutanedioate
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Record name Bis(2-methylpropyl) 2,3-dihydroxybutanedioate
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Record name Bis(2-methylpropyl) 2,3-dihydroxybutanedioate
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